(S)-3-hydroxybutanal
Description
Properties
Molecular Formula |
C4H8O2 |
|---|---|
Molecular Weight |
88.11 g/mol |
IUPAC Name |
(3S)-3-hydroxybutanal |
InChI |
InChI=1S/C4H8O2/c1-4(6)2-3-5/h3-4,6H,2H2,1H3/t4-/m0/s1 |
InChI Key |
HSJKGGMUJITCBW-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](CC=O)O |
Canonical SMILES |
CC(CC=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3S)-3-hydroxybutanal can be synthesized through several methods. One common approach involves the aldol condensation of acetaldehyde, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the desired stereoisomer.
Industrial Production Methods
In industrial settings, (3S)-3-hydroxybutanal is often produced via biocatalytic processes. These methods utilize enzymes to catalyze the reaction, offering high selectivity and yield. For example, the use of genetically modified microorganisms can enhance the efficiency of the production process, making it more sustainable and cost-effective.
Chemical Reactions Analysis
Aldol Formation (Dimerization of Acetaldehyde)
(S)-3-Hydroxybutanal is synthesized via the base-catalyzed aldol addition of acetaldehyde. This reaction is the prototype of aldol condensation:
Reaction:
Conditions: Aqueous sodium hydroxide at room temperature .
| Parameter | Value | Source |
|---|---|---|
| Yield | Not quantified (prototype) | |
| Stereochemistry | Chiral (S-enantiomer) |
Dehydration to Crotonaldehyde
Under thermal or acidic conditions, this compound undergoes dehydration to form crotonaldehyde, an α,β-unsaturated aldehyde:
Reaction:
Conditions: Distillation at elevated temperatures .
| Parameter | Value | Source |
|---|---|---|
| Product | Crotonaldehyde | |
| Byproduct | Water |
Hydrogenation to 1,3-Butanediol
Catalytic hydrogenation reduces the aldehyde group of this compound to a primary alcohol, yielding 1,3-butanediol:
Reaction:
Applications: Precursor to 1,3-butadiene for polymer production .
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Not specified (typical: Ni, Pd) |
Oxidation by OH Radicals
This compound reacts with hydroxyl radicals in the gas phase, relevant to atmospheric chemistry:
Reaction:
Kinetics:
| Parameter | Value | Source |
|---|---|---|
| Rate constant (296 K) |
Biocatalytic Reduction to 1,3-Butanediol
Aldo-keto reductases (AKRs) from Pseudomonas aeruginosa and Salmonella enterica catalyze the enantioselective reduction of this compound to (S)-1,3-butanediol:
Reaction:
Key Findings:
-
Enzyme Efficiency:
-
Structural Insights: Mutagenesis studies identified residues critical for substrate binding (e.g., Asn65 in STM2406) .
Polymerization
This compound can undergo spontaneous polymerization, forming oligomers or polymers. This process is inhibited by water .
Scientific Research Applications
(3S)-3-hydroxybutanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in metabolic pathways, particularly in the synthesis of amino acids and other essential biomolecules.
Medicine: Research has explored its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3S)-3-hydroxybutanal exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymatic reactions, leading to the formation of important metabolic intermediates. The molecular targets and pathways involved include those related to energy metabolism and biosynthesis of essential compounds.
Comparison with Similar Compounds
Structural Isomers and Functional Group Variations
The following table compares (S)-3-hydroxybutanal with structurally related aldehydes and hydroxylated derivatives:
Key Observations:
Functional Group Impact: this compound’s aldehyde and hydroxyl groups make it more reactive than non-hydroxylated analogs like 2-methylbutanal. The hydroxyl group enables hydrogen bonding, increasing solubility in polar solvents compared to purely hydrophobic aldehydes . In contrast, (2S,3S)-2,3,4-Trihydroxybutanal exhibits enhanced polarity and water solubility due to three hydroxyl groups, aligning with its applications in carbohydrate chemistry .
Stereochemical Significance: The (S)-configuration in this compound and ethyl (S)-3-hydroxybutanoate highlights the role of chirality in biological systems. For example, yeast-mediated reductions (as in ) often produce enantiomerically pure compounds, critical for pharmaceuticals and fine chemicals.
Branched vs. Linear Chains :
- Branched aldehydes like 2-methylbutanal and 3-methylbutanal lack hydroxyl groups, resulting in lower boiling points and distinct olfactory properties compared to this compound .
Biological Activity
(S)-3-hydroxybutanal, also known as acetaldol, is a chiral organic compound with significant biological activity and industrial relevance. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula and is classified as an aldol compound. It is produced through the dimerization of acetaldehyde in the presence of a base, typically sodium hydroxide:
This compound exists as a colorless to pale-yellow liquid and is known for its versatility in organic synthesis, particularly in the production of various chemicals and polymers.
Enzymatic Reduction
One of the primary biological activities of this compound is its reduction to 1,3-butanediol (1,3-BDO) by aldo-keto reductases (AKRs). Recent studies have identified several AKRs that effectively catalyze this reaction. Notably, Pseudomonas aeruginosa exhibits the highest activity among tested organisms, followed by Salmonella enterica serovar Typhimurium .
Table 1: Aldo-Keto Reductases Active on 3-Hydroxybutanal
| Enzyme Source | Activity Level |
|---|---|
| Pseudomonas aeruginosa | High |
| Salmonella enterica | Moderate |
| Other microbial sources | Variable |
The research highlights that site-directed mutagenesis can enhance the activity of these enzymes towards this compound by modifying key residues in the active site .
Toxicological Studies
Toxicological assessments indicate that this compound can form DNA adducts, which are potentially harmful compounds that may contribute to mutagenesis. Studies have shown that exposure to this compound leads to the formation of significant DNA adducts in laboratory animals treated with related aldehydes . The implications of these findings suggest a need for caution regarding the exposure levels in industrial applications.
Case Study 1: Biocatalytic Applications
A study focused on engineering AKRs for enhanced biocatalytic applications demonstrated that specific mutations could increase the conversion rates of this compound to 1,3-BDO significantly. For instance, replacing Asn65 with Met in STM2406 resulted in a sevenfold increase in catalytic efficiency . This finding underscores the potential for optimizing biocatalysts for industrial processes.
Case Study 2: Environmental Impact
Research exploring the environmental impact of this compound emphasized its role in biofuel production. The compound's ignition properties were analyzed, revealing that its branching fractions significantly influence combustion efficiency . These insights are crucial for developing cleaner energy sources.
Q & A
Q. What are the standard laboratory synthesis routes for (S)-3-hydroxybutanal, and how can enantiomeric purity be optimized?
Methodological Answer: this compound is typically synthesized via asymmetric catalysis or enzymatic reduction of ketone precursors. Key parameters include:
- Catalyst selection : Use chiral catalysts (e.g., Ru-BINAP complexes) to enhance stereoselectivity .
- Reaction monitoring : Employ thin-layer chromatography (TLC) or HPLC with chiral columns to track enantiomeric excess during synthesis .
- Purification : Distillation under reduced pressure or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the (S)-enantiomer.
Critical Data :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| Solvent | Tetrahydrofuran (THF) or methanol |
| Catalyst Loading | 1–5 mol% |
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
Q. How should this compound be stored to prevent degradation, and what stability challenges arise in aqueous solutions?
Methodological Answer:
- Storage : Store at –20°C under inert gas (argon/nitrogen) to avoid oxidation. Use amber vials to limit light exposure .
- Stability in solution :
- pH dependence : Degrades rapidly in acidic (pH < 3) or basic (pH > 9) conditions via aldol condensation.
- Stabilizers : Add 1% (v/v) triethylamine to neutralize trace acids in solvents .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric aldol reactions?
Methodological Answer: The (S)-configuration directs regioselectivity in aldol reactions due to steric and electronic effects:
- Transition-state analysis : Use density functional theory (DFT) to model enolate formation and compare with (R)-enantiomer .
- Experimental validation : Conduct kinetic studies with chiral auxiliaries (e.g., Evans’ oxazolidinones) to quantify enantiomeric bias .
Example Data :
| Enantiomer | Reaction Rate (k, s⁻¹) |
|---|---|
| This compound | 0.45 ± 0.03 |
| (R)-3-hydroxybutanal | 0.12 ± 0.02 |
Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound across solvent systems?
Methodological Answer:
- Systematic solvent screening : Test solvents (e.g., DMSO, THF, water) under controlled humidity and temperature .
- Data reconciliation : Apply multivariate regression to isolate solvent polarity effects from substrate-catalyst interactions .
- Reproducibility protocols : Share raw datasets via open-access platforms (e.g., Zenodo) for peer validation .
Q. What mechanistic studies are critical to elucidate the role of this compound in enzymatic vs. abiotic aldol reactions?
Methodological Answer:
- Isotopic labeling : Use ¹⁸O-labeled this compound to trace oxygen exchange in enzymatic pathways .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated substrates to identify rate-determining steps .
- Enzyme vs. catalyst comparison : Perform stopped-flow spectroscopy to monitor intermediate formation in both systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
